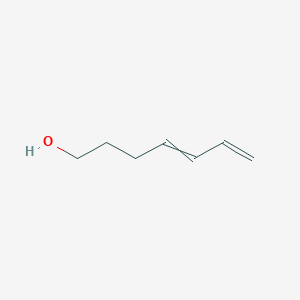

Hepta-4,6-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

55048-74-3 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

hepta-4,6-dien-1-ol |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2-4,8H,1,5-7H2 |

InChI Key |

WNWNZFFQYAFLGP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCCCO |

Origin of Product |

United States |

Advanced Synthetic Strategies for Hepta 4,6 Dien 1 Ol and Its Derivates

Formation of the Dienol Backbone

The construction of the C7 carbon chain with the characteristic 4,6-diene and terminal alcohol functionalities can be achieved through several powerful synthetic methodologies. These methods provide control over the connectivity and, in some cases, the stereochemistry of the newly formed double bonds.

Grignard Reactions in Heptadienol Synthesis

Grignard reactions are a fundamental tool for carbon-carbon bond formation, allowing for the nucleophilic addition of an organomagnesium halide to a carbonyl compound. rsc.orgwikipedia.org In the context of Hepta-4,6-dien-1-ol synthesis, a plausible and efficient approach involves the reaction of a suitable Grignard reagent with an unsaturated aldehyde.

A hypothetical, yet chemically sound, synthetic route could employ the reaction of allylmagnesium bromide with but-2-enal. In this reaction, the nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of but-2-enal. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the target molecule, Hepta-4,6-dien-1-ol.

Reaction Scheme:

The choice of reactants is critical for the success of this synthesis. The Grignard reagent provides the C1-C3 fragment, while the α,β-unsaturated aldehyde contributes the C4-C7 portion of the final dienol. The reaction conditions, such as solvent (typically anhydrous ether or tetrahydrofuran) and temperature, must be carefully controlled to ensure high yields and minimize side reactions. A variety of dienols can be prepared by reacting halo-substituted conjugated dienes with magnesium to form a Grignard reagent, which is then reacted with a carbonyl compound such as an aldehyde or ketone. wikipedia.org

Table 1: Plausible Reactants for Grignard Synthesis of Heptadienol Derivatives

| Grignard Reagent | Carbonyl Compound | Product |

| Allylmagnesium bromide | But-2-enal | Hepta-4,6-dien-1-ol |

| Crotylmagnesium bromide | Propenal | 3-Methylhepta-4,6-dien-1-ol |

| Prenylmagnesium chloride | Acetaldehyde | 3,3-Dimethylhepta-4,6-dien-1-ol |

Wittig Reactions for Stereoselective Alkene Construction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.org A key advantage of the Wittig reaction is its ability to control the stereochemistry of the newly formed double bond, which is particularly valuable in the synthesis of conjugated dienes like Hepta-4,6-dien-1-ol. researchgate.net

A feasible synthetic strategy for Hepta-4,6-dien-1-ol using a Wittig reaction would involve the reaction of a C4 phosphorane with a C3 aldehyde, or vice versa. For instance, the reaction of the ylide derived from (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide with acrolein (propenal) would yield the desired dienol. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. wikipedia.org Unstabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. plu.mx In the synthesis of conjugated dienes, reacting a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde generally provides better stereochemical control. researchgate.net

Reaction Scheme:

The choice of base to generate the ylide from the phosphonium salt is crucial and can influence the stereoselectivity of the reaction. Common bases include n-butyllithium, sodium hydride, and sodium methoxide. plu.mx

Table 2: Stereochemical Control in Wittig Reactions for Diene Synthesis

| Ylide Type | Typical Product Stereochemistry | Example Reactants for Hepta-4,6-dien-1-ol |

| Unstabilized | (Z)-alkene | (3-Hydroxypropyl)triphenylphosphonium bromide + Acrolein |

| Stabilized | (E)-alkene | (Triphenylphosphoranylidene)acetaldehyde + 4-Penten-1-ol |

Catalytic Hydrogenation for Selective Reduction of Dienols

Catalytic hydrogenation is a process used to reduce unsaturated compounds by adding hydrogen across double or triple bonds in the presence of a metal catalyst. nih.gov The selective reduction of a diene to a monoene is a challenging but valuable transformation. In the case of Hepta-4,6-dien-1-ol, selective hydrogenation of one of the double bonds would lead to the formation of a heptenol, a useful synthetic intermediate.

The selectivity of the hydrogenation process is highly dependent on the choice of catalyst and reaction conditions. Palladium-based catalysts are commonly employed for the selective hydrogenation of dienes to monoenes. nih.gov For instance, a low-loaded palladium catalyst on a support like charcoal or alumina (B75360) can exhibit high selectivity for the reduction of the less substituted double bond in a conjugated diene system. organic-chemistry.org The use of bimetallic catalysts, such as palladium-nickel, has also been shown to enhance selectivity. organic-chemistry.org

Reaction Conditions for Selective Hydrogenation:

Catalyst: Palladium on charcoal (Pd/C), Palladium on alumina (Pd/Al2O3), Lindlar's catalyst.

Hydrogen Pressure: Low pressure (e.g., 1 atm).

Solvent: Ethanol, Hexane, Ethyl acetate.

Temperature: Room temperature.

By carefully controlling these parameters, it is possible to achieve the selective reduction of the 6,7-double bond of Hepta-4,6-dien-1-ol to yield hepta-4-en-1-ol as the major product.

Complex Molecule Synthesis Utilizing Heptadienol Scaffolds

The diene functionality within the Hepta-4,6-dien-1-ol backbone provides a versatile handle for a variety of chemical transformations, making it an excellent starting material for the synthesis of more complex molecules. The principles of desymmetrization and asymmetric synthesis can be applied to these scaffolds to introduce chirality and build intricate stereochemical architectures.

Principles of Desymmetrization in Heptadienol Chemistry

Desymmetrization is a powerful strategy in organic synthesis that involves the conversion of a prochiral or meso compound into a chiral molecule in a single step. This approach can be particularly effective when applied to symmetrical dienols. A notable example of desymmetrization involving a related compound is the Prins-Ritter cyclization of hepta-1,6-dien-4-ol (B1294630). mdpi.com

In this reaction, the symmetrical dienol is treated with an aldehyde and a nitrile in the presence of a Lewis acid catalyst, such as bismuth(III) triflate. The reaction proceeds through a tandem Prins cyclization followed by a Ritter-type amidation, resulting in the formation of a substituted tetrahydropyran (B127337) ring. This process effectively desymmetrizes the starting dienol, creating new stereocenters with a high degree of stereocontrol.

Reaction Scheme (Illustrative):

This strategy demonstrates how the symmetrical nature of a simple dienol can be leveraged to generate complex, stereochemically rich cyclic structures in an efficient manner.

Asymmetric Synthesis Approaches to Chiral Heptadienols

Asymmetric synthesis aims to create chiral molecules with a specific enantiomeric excess. Several powerful methods can be applied to dienols like Hepta-4,6-dien-1-ol to introduce chirality and generate enantiomerically enriched derivatives. One of the most prominent methods for the asymmetric functionalization of alkenes is the Sharpless asymmetric epoxidation. researchgate.net

This reaction utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and an oxidant (tert-butyl hydroperoxide) to enantioselectively epoxidize an allylic alcohol. While Hepta-4,6-dien-1-ol itself is not an allylic alcohol, its derivatives can be designed to incorporate this functionality. For example, a related dienol with the alcohol at a different position could be a substrate for Sharpless epoxidation. The resulting chiral epoxy alcohol is a versatile intermediate that can be converted into a variety of other chiral molecules, including diols and amino alcohols.

Another powerful technique is the Sharpless asymmetric dihydroxylation, which converts an alkene into a chiral vicinal diol using osmium tetroxide and a chiral quinine (B1679958) ligand. mdpi.com This method could be applied to one of the double bonds in Hepta-4,6-dien-1-ol to introduce two new stereocenters with high enantioselectivity.

Table 3: Asymmetric Synthesis Methods Applicable to Dienol Scaffolds

| Asymmetric Reaction | Reagents | Product Type |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, DET, t-BuOOH | Chiral Epoxy Alcohol |

| Sharpless Asymmetric Dihydroxylation | OsO4, Chiral Ligand, Co-oxidant | Chiral Diol |

These asymmetric strategies open the door to the synthesis of a wide array of enantiomerically pure compounds derived from the Hepta-4,6-dien-1-ol scaffold, with potential applications in various fields of chemical science.

Biomimetic Synthetic Pathways Incorporating Heptadienols

Biomimetic synthesis endeavors to replicate nature's synthetic strategies in a laboratory setting. These pathways often feature remarkable efficiency and stereoselectivity, achieved under mild conditions. In the context of heptadienols and related structures, biomimetic syntheses frequently draw inspiration from the biosynthesis of terpenes and polyketides, where cycloaddition and dimerization reactions are common. nih.govnih.gov

Natural products containing diene functionalities are often assembled via enzyme-catalyzed cycloadditions, such as the Diels-Alder [4+2] reaction. nih.gov A hypothetical biomimetic approach incorporating a hepta-4,6-dien-1-ol derivative could involve its dimerization or its reaction with another dienophile to construct more complex molecular architectures. For instance, the synthesis of disesquiterpenoids has been achieved through biomimetic, endo-selective Diels-Alder reactions between diene and dienophile monomers, demonstrating a convergent approach to complex natural products. nih.gov

Another plausible biomimetic strategy is oxidative dimerization. The biosynthesis of certain fungal metabolites is thought to proceed through the oxidative coupling of phenolic precursors. nih.gov While Hepta-4,6-dien-1-ol is not a phenol, the principle of oxidative coupling of monomeric units provides a template for how such molecules could be joined in a nature-inspired synthesis. Such pathways suggest that Hepta-4,6-dien-1-ol could serve as a versatile building block, or synthon, in biomimetic strategies aimed at constructing larger, more intricate molecules that mimic the complexity of natural products.

| Biomimetic Strategy | Key Transformation | Potential Application with Heptadienols |

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Dimerization of a heptadienol derivative or reaction with a dienophile to form a cyclic compound. nih.gov |

| 6π-Electrocyclization | Thermally or photochemically induced ring closure | Intramolecular cyclization of a modified heptadienol to create polycyclic frameworks. nih.gov |

| Oxidative Coupling | Dimerization of monomer units | Intermolecular C-C bond formation between two heptadienol molecules to yield larger structures. nih.gov |

Functionalization and Derivatization Techniques

Mitsunobu Condensations for Hydroxyl Group Derivatization

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the conversion of primary and secondary alcohols into a wide variety of other functional groups, including esters, ethers, and azides. wikipedia.orgopenochem.org This reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it particularly valuable in the synthesis of chiral natural products. organic-chemistry.org The reaction typically involves an alcohol, an acidic nucleophile, a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism is initiated by the nucleophilic attack of the triphenylphosphine on the azodicarboxylate, which then deprotonates the acidic nucleophile. wikipedia.org The resulting species activates the alcohol's hydroxyl group, turning it into a good leaving group that is subsequently displaced by the nucleophile in an Sₙ2 reaction. wikipedia.orgorganic-chemistry.org

For a primary allylic alcohol like Hepta-4,6-dien-1-ol, the Mitsunobu reaction provides a mild and efficient route for derivatization without disrupting the conjugated diene system. The hydroxyl group can be readily substituted by a range of nucleophiles.

Table of Potential Mitsunobu Reactions with Hepta-4,6-dien-1-ol

| Nucleophile (Nu-H) | Reagents | Resulting Product | Product Functional Group |

|---|---|---|---|

| Benzoic Acid | PPh₃, DEAD | Hepta-4,6-dien-1-yl benzoate | Ester |

| Phenol | PPh₃, DIAD | 1-(Hepta-4,6-dien-1-yloxy)benzene | Phenyl Ether |

| Phthalimide | PPh₃, DEAD | 2-(Hepta-4,6-dien-1-yl)isoindoline-1,3-dione | Phthalimide |

Standard Mitsunobu conditions typically involve dissolving the alcohol, nucleophile, and triphenylphosphine in a solvent like THF, cooling to 0 °C, and then slowly adding the azodicarboxylate. wikipedia.orgorganic-synthesis.com

Mechanistic Investigations into the Reactivity of Hepta 4,6 Dien 1 Ol

Pericyclic and Cycloaddition Reactions

The conjugated diene moiety in Hepta-4,6-dien-1-ol is the key structural feature that governs its participation in pericyclic and cycloaddition reactions. These reactions are characterized by a cyclic transition state and are powerful tools for the construction of cyclic molecules.

Diels-Alder Reactions: Intermolecular and Intramolecular Processes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org Hepta-4,6-dien-1-ol can serve as the diene component in these reactions.

Intermolecular Diels-Alder Reactions: In an intermolecular Diels-Alder reaction, Hepta-4,6-dien-1-ol would react with an external dienophile. The reactivity of the diene is influenced by the substituents on the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.org The hydroxyl group in Hepta-4,6-dien-1-ol is weakly electron-donating, which could slightly enhance its reactivity as a diene.

The reaction is expected to proceed via a concerted mechanism, where the new carbon-carbon bonds are formed in a single step. The stereochemistry of the dienophile is retained in the product. For example, the reaction with maleic anhydride, a common dienophile, would be expected to yield a bicyclic adduct.

Intramolecular Diels-Alder Reactions (IMDA): If the hydroxyl group of Hepta-4,6-dien-1-ol is tethered to a dienophile, an intramolecular Diels-Alder reaction can occur. masterorganicchemistry.com The feasibility of an IMDA reaction is highly dependent on the length and flexibility of the tether connecting the diene and dienophile, with the formation of five- and six-membered rings being the most favorable. masterorganicchemistry.com For Hepta-4,6-dien-1-ol, derivatization of the alcohol with a dienophile-containing moiety would be necessary to enable such a reaction. For instance, esterification with an acrylic acid derivative could lead to a precursor for an IMDA reaction, yielding a bicyclic lactone.

| Dienophile | Predicted Product Structure | Key Features of the Reaction |

|---|---|---|

| Maleic Anhydride | A bicyclic anhydride adduct | Typically proceeds under thermal conditions; high stereospecificity. |

| Acrolein | A cyclohexene carboxaldehyde derivative | Electron-withdrawing group on dienophile accelerates the reaction. |

| Dimethyl Acetylenedicarboxylate (DMAD) | A cyclohexadiene dicarboxylate derivative | Reaction with an alkyne dienophile results in a diene product. |

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The diene system of Hepta-4,6-dien-1-ol can act as the dipolarophile in these reactions. 1,3-dipoles are molecules that can be represented as having a three-atom pi-system with four electrons, and they possess a separation of charge. pharmacy180.com Common examples of 1,3-dipoles include nitrones, nitrile oxides, and azides.

The reaction is believed to proceed through a concerted mechanism, and the regioselectivity is governed by the electronic properties of both the 1,3-dipole and the dipolarophile. smu.edu The terminal double bond of the diene in Hepta-4,6-dien-1-ol would likely be the more reactive site for cycloaddition due to less steric hindrance.

| 1,3-Dipole | Predicted Heterocyclic Product | General Reaction Conditions |

|---|---|---|

| Nitrone (e.g., N-benzyl-C-phenylnitrone) | Isoxazolidine derivative | Often requires mild heating. |

| Nitrile Oxide (e.g., benzonitrile oxide) | Isoxazoline derivative | Can be generated in situ from an oxime precursor. |

| Azide (e.g., phenyl azide) | Triazoline derivative | Can be thermally or photochemically initiated. |

Rearrangement Pathways

The structure of Hepta-4,6-dien-1-ol and its derivatives can also allow for various rearrangement reactions, which can lead to the formation of new structural isomers.

Sigmatropic Rearrangements (e.g., Claisen Rearrangement Variants)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated pi-system. wikipedia.org

Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. masterorganicchemistry.compearson.com Hepta-4,6-dien-1-ol itself cannot undergo a Claisen rearrangement. However, if it were converted to an appropriate allyl vinyl ether derivative, this rearrangement would be possible. For instance, reaction with an enol ether under acidic conditions could form a mixed acetal that, upon heating, could undergo a Claisen rearrangement to yield a γ,δ-unsaturated aldehyde or ketone. The reaction proceeds through a concerted, chair-like transition state. organic-chemistry.org

Cationic and Oxonia-Cope Rearrangements

Cationic Rearrangements: Protonation of the hydroxyl group in Hepta-4,6-dien-1-ol followed by loss of water would generate a heptadienyl cation. This carbocation could undergo various rearrangements, including 1,2-hydride or alkyl shifts, to form more stable carbocation intermediates before being trapped by a nucleophile. The extended conjugation of the diene system would stabilize the initial carbocation.

Oxonia-Cope Rearrangement: The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgucla.edu While Hepta-4,6-dien-1-ol is not a 1,5-diene, a related reaction, the oxy-Cope rearrangement, could be envisioned for a constitutional isomer, hepta-1,5-dien-4-ol. In the oxy-Cope rearrangement, the hydroxyl group at the C-3 or C-4 position of a 1,5-diene leads to the formation of an enol after the rearrangement, which then tautomerizes to a stable carbonyl compound, providing a thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com An anionic version of the oxy-Cope rearrangement, initiated by deprotonation of the alcohol, can proceed at much lower temperatures. libretexts.orglibretexts.org

Ring-Opening and Ring-Closing Rearrangement Dynamics

Ring-Closing Metathesis (RCM): Hepta-4,6-dien-1-ol is a suitable substrate for ring-closing metathesis, a powerful reaction for the formation of cyclic olefins. wikipedia.org In the presence of a suitable ruthenium-based catalyst, such as a Grubbs' catalyst, the terminal double bond and the internal double bond of the diene could undergo metathesis to form a seven-membered cyclic ether, with the hydroxyl group participating in the cyclization after initial coordination to the metal center, or a seven-membered carbocycle with a pendant hydroxyl group, with the release of a small olefin like ethylene. organic-chemistry.orgharvard.edu

Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi-system, leading to a cyclic product, or the reverse ring-opening process. wikipedia.orglibretexts.org While Hepta-4,6-dien-1-ol itself is acyclic, its derivatives or isomers could potentially undergo electrocyclic reactions. For example, a hypothetical isomer, (Z,Z)-hepta-1,3,5-triene, could undergo a thermal 6π-electrocyclization to form a 1,3-cyclohexadiene derivative in a disrotatory fashion. libretexts.orgmasterorganicchemistry.com The stereochemistry of the product is dictated by the Woodward-Hoffmann rules.

| Reaction Type | Required Substrate/Conditions | Potential Product | Mechanistic Hallmark |

|---|---|---|---|

| Claisen Rearrangement | Conversion to an allyl vinyl ether derivative and heat. | A γ,δ-unsaturated carbonyl compound. | Concerted wikipedia.orgwikipedia.org-sigmatropic shift. |

| Ring-Closing Metathesis | Ruthenium catalyst (e.g., Grubbs' catalyst). | A seven-membered cyclic ether or carbocycle. | Formation of a metallacyclobutane intermediate. |

| Electrocyclization | A conjugated triene isomer and thermal or photochemical conditions. | A cyclohexadiene derivative. | Concerted ring closure with specific stereochemistry (conrotatory or disrotatory). |

Catalytic Transformations

The unique structural features of hepta-4,6-dien-1-ol, specifically the conjugated diene system and the terminal hydroxyl group, make it a versatile substrate for a variety of catalytic transformations. These reactions enable the formation of new carbon-carbon bonds, the introduction of different functional groups, and the synthesis of polymeric materials.

Cross-Metathesis Reactions for Carbon-Carbon Bond Formation

Cross-metathesis is a powerful catalytic reaction that facilitates the formation of new carbon-carbon double bonds by scrambling the substituents of two olefinic reactants. organic-chemistry.org In the case of hepta-4,6-dien-1-ol, this reaction offers a direct route to the synthesis of more complex molecules by functionalizing the terminal double bond of the diene system. Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are commonly employed for these transformations due to their high activity and functional group tolerance. harvard.eduumicore.com

The reaction involves the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to yield the desired cross-metathesis product and a volatile byproduct, typically ethylene, which drives the reaction forward. harvard.edufiveable.me The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the reaction. For instance, the use of copper iodide (CuI) as a co-catalyst has been shown to enhance the rate of cross-metathesis reactions. nih.gov

The general scheme for the cross-metathesis of hepta-4,6-dien-1-ol with a generic olefin partner (R-CH=CH₂) is depicted below:

Scheme 1: Cross-Metathesis of Hepta-4,6-dien-1-ol

Fundamental Reaction Mechanisms

Kinetics and Energetics of Heptadienol Reactions

Pericyclic reactions, including the Diels-Alder cycloaddition, are characterized by a concerted mechanism involving a single, cyclic transition state. wikipedia.orgyoutube.com The kinetics of such reactions are governed by the activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to proceed. The rate of the reaction is inversely proportional to this activation energy.

Computational studies on the reaction of 2,4-hexadien-1-ol with maleic anhydride have elucidated the energetic landscape of this transformation. DFT calculations provide estimates for the activation energies and thermodynamic stability of the products. These calculations indicate that the reaction proceeds through a normal electron demand Diels-Alder pathway. researchgate.net In this type of reaction, the diene acts as the electron-rich component (HOMO) and the dienophile as the electron-poor component (LUMO). ijcrcps.comvanderbilt.edu

The reaction of 2,4-hexadien-1-ol with maleic anhydride is exothermic, with the Gibbs free energy of the product being lower than that of the reactants, indicating the formation of a stable product. researchgate.net The transition from a kinetically controlled to a thermodynamically controlled regime can be observed with changes in reaction temperature, affecting the ratio of endo and exo products. nih.gov

Table 1: Calculated Thermodynamic Parameters for the Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride

| Parameter | Value (kJ/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | -119.5 |

| Gibbs Free Energy of Reaction (ΔG) | -118.8 |

Note: Data is based on DFT calculations for the analogue 2,4-hexadien-1-ol and serves as an estimate for the reactivity of Hepta-4,6-dien-1-ol.

The kinetics of cycloaddition reactions of acyclic C5 dienes have been found to have activation energies that are 20-40 kJ/mol higher than that of the dimerization of cyclopentadiene, a highly reactive cyclic diene. researchgate.net This highlights the conformational requirements for acyclic dienes to adopt the reactive s-cis conformation.

Structure-Reactivity Relationships: Electronic and Steric Effects

The reactivity of a diene in a Diels-Alder reaction is profoundly influenced by both electronic and steric factors. For Hepta-4,6-dien-1-ol, the presence of the hydroxyl group and the alkyl chain, as well as the stereochemistry of the diene, are key determinants of its reactivity.

Electronic Effects:

The rate of a normal electron demand Diels-Alder reaction is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. ijcrcps.comvanderbilt.edu The hydroxyl group (-OH) in Hepta-4,6-dien-1-ol is generally considered a weak electron-donating group through resonance, which can increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. A higher energy HOMO leads to a smaller HOMO-LUMO energy gap with a suitable dienophile, thereby increasing the reaction rate. vanderbilt.edu

Computational studies on substituted dienes have shown a clear correlation between the electronic nature of the substituent and the activation energy of the Diels-Alder reaction. For instance, the presence of an EDG on the diene increases its nucleophilicity and generally favors the formation of the endo transition state. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Model Acyclic Dienol System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO (Diene) | -8.9 |

| LUMO (Dienophile - Maleic Anhydride) | -3.2 |

Note: These are representative values for a simple acyclic diene and a common dienophile to illustrate the concept of the HOMO-LUMO gap.

Steric Effects:

Stereochemical Analysis and Control in Heptadienol Chemistry

Methodologies for Enantioselective and Diastereoselective Synthesis

The controlled synthesis of specific stereoisomers of hepta-4,6-dien-1-ol and its analogs is a key challenge. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Enantioselective Synthesis:

One prominent approach involves the asymmetric reduction of a corresponding ketone precursor. Biocatalytic reductions using yeast or isolated enzymes can provide access to enantiomerically enriched dienols. For instance, the asymmetric reduction of α,β-unsaturated ketones to (R)-allylic alcohols has been demonstrated using Candida chilensis, a method that could be adapted for the synthesis of chiral hepta-4,6-dien-1-ol. nih.gov

Organocatalysis also presents a powerful tool. Chiral primary or secondary amines can be used to catalyze the asymmetric functionalization of carbonyl compounds. pnas.org Specifically, dienamine catalysis can achieve the direct asymmetric γ-functionalization of α,β-unsaturated aldehydes, offering a potential route to chiral precursors of hepta-4,6-dien-1-ol with high enantioselectivity (up to 93% ee). acs.org

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of dienols is often achieved through substrate control, where existing stereocenters in the molecule direct the formation of new ones. For example, the synthesis of (3R,5R)-5-((triisopropylsilyl)oxy)hepta-1,6-dien-3-ol has been accomplished with high diastereoselectivity starting from a chiral diol precursor. nih.gov

Nickel-catalyzed hydroboration of chiral dienols has also been shown to proceed with good to excellent diastereoselection. nih.gov Furthermore, nickel-catalyzed reductive coupling of dienol ethers with aldehydes can selectively produce either syn or anti monoprotected vicinal diols, depending on the geometry of the dienol ether, with outstanding diastereoselectivity. acs.org

Aldol reactions of dienolates are another important strategy. The reaction of lithium dienolates derived from unhindered conjugated cyclohexenones with benzaldehyde (B42025) favors anti selectivity, while hindered cyclohexenones favor syn selectivity. In contrast, dienolborinates derived from the same ketones consistently yield anti-aldols with high selectivity. psu.edu

| Reaction Type | Catalyst/Reagent | Substrate Type | Product | Stereoselectivity | Reference |

| Asymmetric Reduction | Candida chilensis | α,β-Unsaturated Ketone | (R)-Allylic Alcohol | High e.e. | nih.gov |

| Dienamine Catalysis | Chiral Secondary Amine | α,β-Unsaturated Aldehyde | γ-Amino Carbonyl | Up to 93% e.e. | acs.org |

| Substrate-Controlled Synthesis | n-BuLi, TIPSCl | Chiral Diol | Silylated Dienol | High d.r. | nih.gov |

| Ni-Catalyzed Hydroboration | Ni(cod)₂ / PCy₃ | Chiral Dienol | Dihydroxylated Product | Good to Excellent d.r. | nih.gov |

| Aldol Reaction | Lithium Dienolate | Conjugated Cyclohexenone | Aldol Adduct | anti or syn selective | psu.edu |

e.e. = enantiomeric excess, d.r. = diastereomeric ratio

Advanced Techniques for Absolute Configuration Determination

Determining the absolute configuration of chiral molecules like hepta-4,6-dien-1-ol is crucial. Several advanced analytical techniques are employed for this purpose.

Modified Mosher's Ester Methodologies

The Mosher's ester method is a widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols. umn.eduresearchgate.netspringernature.comnih.gov The method involves the formation of two diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.eduresearchgate.netspringernature.comnih.gov

The underlying principle is that the diastereomeric esters will exhibit different chemical shifts in their ¹H NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. umn.eduresearchgate.netspringernature.comnih.gov A "shortcut" Mosher ester method has also been developed for chiral compounds with near-symmetrical environments, where the analysis of a single diastereomeric ester can be sufficient. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. acs.org

Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. The enantiomeric excess (e.e.) of a chiral sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. Furthermore, coupling HPLC with a circular dichroism (CD) detector allows for the simultaneous separation and assignment of the absolute configuration of the enantiomers. acs.org

| Technique | Principle | Advantages | Limitations |

| Modified Mosher's Ester Method | Formation of diastereomeric esters and analysis of ¹H NMR chemical shift differences. umn.eduresearchgate.netspringernature.comnih.gov | Applicable to small sample quantities; does not require crystallization. | Requires the synthesis of two derivatives; can be complex for molecules with multiple stereocenters. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. acs.org | High accuracy for determining enantiomeric excess; can be used for preparative separation. | Requires a suitable chiral column and mobile phase; may not be applicable to all compounds. |

| Chiral HPLC-CD | Combines chiral separation with circular dichroism detection. acs.org | Allows for simultaneous separation and assignment of absolute configuration. | Requires specialized detection equipment. |

Control of Stereochemistry in Cascade and Domino Reactions

Cascade and domino reactions offer an efficient approach to building molecular complexity in a single step by combining multiple bond-forming events. beilstein-journals.org Controlling the stereochemistry in such reactions is paramount.

The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, is inherently stereospecific. iitk.ac.inmasterorganicchemistry.comlibretexts.org The stereochemistry of the starting diene and dienophile is directly translated into the product. masterorganicchemistry.comlibretexts.org In intramolecular Diels-Alder reactions involving dienol tethers, the stereochemistry of the resulting rings can be controlled by substituents on the tether. massey.ac.nz

Organocatalysis has also enabled highly stereoselective domino reactions. For instance, a cinchona alkaloid-derived primary amine catalyst has been used for the asymmetric spirocyclization of cyclic 2,4-dienones with cyanoketones, proceeding through a cascade reaction to yield spiro-dihydropyrano cyclohexanones with high enantioselectivities. rsc.org Similarly, phosphine-catalyzed domino reactions of allenoates can construct complex bicyclic systems with controlled stereochemistry. acs.org

Isomerization Studies and Stereochemical Stability

The conjugated diene system in hepta-4,6-dien-1-ol is subject to isomerization, which can affect the stereochemical integrity of the molecule. Conjugated dienes exist in s-cis and s-trans conformations, with the s-trans conformer being generally more stable due to reduced steric hindrance. libretexts.orglibretexts.org However, the s-cis conformation is essential for participation in Diels-Alder reactions. libretexts.orglibretexts.org

The stability of conjugated dienes is greater than that of their non-conjugated counterparts due to the delocalization of π-electrons across the conjugated system. libretexts.orglibretexts.orgorgosolver.comunizin.org This increased stability can be a driving force in isomerization reactions.

Isomerization of dienes can be promoted under various conditions, including thermal, acidic, or catalytic. thieme-connect.de For example, 1,4-dienes can be thermally isomerized to their more stable conjugated 1,3-diene isomers. google.com Transition metal catalysts, such as those based on cobalt or ruthenium, can also effect the positional isomerization of dienes, often in a stereoconvergent manner to yield the thermodynamically favored isomer. organic-chemistry.orgresearchgate.net Recently, contra-thermodynamic isomerization of conjugated internal alkenes to terminal alkenes has been achieved using a dual catalyst system under photochemical conditions, offering a way to access less stable isomers. mit.edu

Advanced Spectroscopic Characterization for Hepta 4,6 Dien 1 Ol Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The initial analysis begins with 1D ¹H and ¹³C NMR spectra, which provide information about the different chemical environments of the hydrogen and carbon atoms. For Hepta-4,6-dien-1-ol, the ¹H NMR spectrum is expected to show signals for the alcohol proton, methylene protons adjacent to the hydroxyl group, allylic protons, and vinylic protons of the conjugated diene system. The ¹³C NMR spectrum would similarly display distinct signals for each of the seven carbon atoms.

To establish the connectivity between these atoms, a series of 2D NMR experiments are performed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu Cross-peaks in the COSY spectrum of Hepta-4,6-dien-1-ol would confirm the sequence of protons along the carbon chain. For instance, it would show correlations between the protons on C1 and C2, C2 and C3, and so on, tracing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For Hepta-4,6-dien-1-ol, HMBC correlations would be vital to connect the alcohol-bearing portion of the molecule (C1-C3) to the diene system (C4-C7).

Table 1: Expected ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Hepta-4,6-dien-1-ol

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (H-H) | Key HMBC Correlations (H→C) |

|---|---|---|---|---|

| 1 | ~3.6 (t, J=6.5) | ~62.0 | H2 | C2, C3 |

| 2 | ~1.6 (quint, J=7.0) | ~32.0 | H1, H3 | C1, C3, C4 |

| 3 | ~2.1 (q, J=7.0) | ~30.0 | H2, H4 | C2, C4, C5 |

| 4 | ~5.7 (dt, J=15.0, 7.0) | ~130.0 | H3, H5 | C3, C5, C6 |

| 5 | ~6.2 (dd, J=15.0, 10.5) | ~135.0 | H4, H6 | C4, C6, C7 |

| 6 | ~5.5 (dd, J=10.5, 10.0) | ~128.0 | H5, H7 | C4, C5, C7 |

| 7 | ~5.0 (d, J=10.0) | ~117.0 | H6 | C5, C6 |

Note: The chemical shift values are predictive and can vary based on solvent and experimental conditions.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. libretexts.org Measuring the NOE allows for the determination of the relative stereochemistry of a molecule. wikipedia.orgwordpress.com This is particularly important for determining the geometry of the double bonds in Hepta-4,6-dien-1-ol.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the standard method for this analysis. In a NOESY spectrum, cross-peaks indicate which protons are spatially proximate. libretexts.org For example, in the (4E, 6E)-isomer of Hepta-4,6-dien-1-ol, a strong NOE would be expected between H4 and H6. Conversely, for a (4Z)-isomer, an NOE would be observed between H3 and H5. By analyzing the pattern of NOE correlations, the specific stereoisomer can be identified.

The precise chemical shift (δ) of each proton and carbon nucleus provides a wealth of information about its electronic environment, which is influenced by neighboring atoms and functional groups. compoundchem.commnstate.edu In Hepta-4,6-dien-1-ol, the chemical shifts are characteristic of its structure:

Protons: The protons on C1, being attached to a carbon bearing an electronegative oxygen atom, are deshielded and appear downfield (~3.6 ppm). The vinylic protons (H4, H5, H6, H7) resonate in the characteristic alkene region of the spectrum (~5.0-6.5 ppm). The specific shifts within this region are influenced by their position in the conjugated system and the stereochemistry of the double bonds.

Carbons: The carbon attached to the hydroxyl group (C1) appears at a characteristic chemical shift of around 62.0 ppm. The sp² hybridized carbons of the diene (C4-C7) are found in the downfield region of the ¹³C spectrum (~117-135 ppm).

Careful analysis and comparison of observed chemical shifts with predicted values from computational models or databases for similar structures can further confirm the structural assignment and provide additional evidence for the stereochemistry. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For Hepta-4,6-dien-1-ol, the expected molecular formula is C₇H₁₂O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the calculated monoisotopic mass of the molecular ion [M]⁺ can be determined with high precision.

Table 2: HRMS Data for Hepta-4,6-dien-1-ol

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Experimental measurement of the molecular ion peak via HRMS that matches this calculated value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula C₇H₁₂O.

Infrared (IR) Spectroscopy for Identification of Key Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. oregonstate.edu Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds (e.g., stretching and bending). vscht.cz

The IR spectrum of Hepta-4,6-dien-1-ol would exhibit characteristic absorption bands that confirm its key structural features:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. libretexts.org

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol is expected to appear as a strong band in the fingerprint region, typically around 1050-1150 cm⁻¹.

C=C Stretch: The carbon-carbon double bond stretches of the conjugated diene system will produce one or more medium-to-weak bands in the 1600-1680 cm⁻¹ region.

=C-H Stretch: The stretching vibrations of the sp² hybridized C-H bonds (vinylic hydrogens) typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). lumenlearning.com

C-H Stretch: The stretching vibrations for the sp³ hybridized C-H bonds of the methylene groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for Hepta-4,6-dien-1-ol

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkene | =C-H Stretch | 3010 - 3100 | Medium |

| Alkane | -C-H Stretch | 2850 - 2960 | Medium-Strong |

| Alkene | C=C Stretch (conjugated) | 1600 - 1680 | Medium-Weak |

Computational and Theoretical Investigations of Hepta 4,6 Dien 1 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like Hepta-4,6-dien-1-ol. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy.

Geometrical Optimization and Conformational Analysis

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of Hepta-4,6-dien-1-ol. This process involves finding the minimum energy conformation on the potential energy surface. For a flexible molecule like Hepta-4,6-dien-1-ol, with multiple rotatable bonds, a conformational analysis is crucial to identify the various low-energy conformers that may exist in equilibrium. taltech.ee

Computational workflows often start with generating a set of candidate geometries. taltech.ee These initial structures are then subjected to geometry optimization calculations. For instance, DFT calculations can be employed to refine the geometries of different conformers, providing data on their relative stabilities. taltech.eechemrxiv.org In some cases, molecular mechanics force fields like MMFF94 are first used for a broad conformational search before refining the structures with more accurate DFT methods. chemrxiv.org The choice of functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is critical for obtaining reliable results. chemrxiv.org For more complex systems or to account for subtle energetic effects like dispersion, functionals such as B3LYP-D3 may be employed. chemrxiv.orgmdpi.com

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. rsc.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of DFT. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. nih.gov The accuracy of these predictions can be high enough to distinguish between different isomers and to help in the assignment of complex spectra. mdpi.comrsc.org For example, a combination of DFT-optimized geometries and GIAO calculations has been shown to yield mean absolute errors as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C chemical shifts across large datasets. nih.gov The choice of functional, basis set, and the inclusion of a solvent model (like the Conductor-like Polarizable Continuum Model, CPCM) are important for achieving good agreement with experimental values recorded in solution. mdpi.comnih.gov

| Spectroscopic Parameter | Experimental Value | DFT-Calculated Value | Computational Method | Reference |

|---|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Varies for each proton | Typically within 0.2 ppm of experiment | GIAO/B3LYP/6-311+G(2d,p) with CPCM | mdpi.comnih.gov |

| ¹³C NMR Chemical Shift (ppm) | Varies for each carbon | Typically within 1.5 ppm of experiment | GIAO/B3LYP/6-311+G(2d,p) with CPCM | mdpi.comrsc.org |

| IR Frequency (cm⁻¹) - OH stretch | ~3200–3600 | Calculated frequencies are typically scaled | B3LYP/6-31G(d) | |

| IR Frequency (cm⁻¹) - C=C stretch | ~1650 | Calculated frequencies are typically scaled | B3LYP/6-31G(d) |

Elucidation of Reaction Mechanisms through Transition State Calculations and Barrier Analysis

DFT is an invaluable tool for studying the mechanisms of chemical reactions involving Hepta-4,6-dien-1-ol. By locating and characterizing the transition state (TS) structures, the energy barriers for different reaction pathways can be calculated. researchgate.net This information is crucial for understanding reaction kinetics and selectivity.

For example, in cycloaddition reactions, which are characteristic for dienes, DFT can be used to model the transition states for different stereochemical outcomes. researchgate.net The relative energies of these transition states determine which product will be formed preferentially. Theoretical calculations can also shed light on the electronic effects of substituents on the reactivity of the diene system. acs.org The study of reaction mechanisms often involves mapping the entire reaction coordinate, from reactants to products, passing through the transition state, to gain a complete energetic profile of the reaction.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.orgnumberanalytics.com

For Hepta-4,6-dien-1-ol, the HOMO is typically associated with the conjugated π-system of the diene, making it the nucleophilic part of the molecule. The LUMO, on the other hand, represents the molecule's ability to accept electrons and is important in reactions with nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

In reactions like the Diels-Alder cycloaddition, the interaction between the HOMO of the diene (Hepta-4,6-dien-1-ol) and the LUMO of a dienophile (an electron-deficient alkene or alkyne) is the key stabilizing interaction that drives the reaction forward. numberanalytics.com The energies and symmetries of these frontier orbitals determine the feasibility and stereochemical outcome of the reaction. numberanalytics.comwikipedia.org Computational methods can readily calculate the energies and visualize the shapes of the HOMO and LUMO, providing predictive insights into the reactivity of Hepta-4,6-dien-1-ol. taylorandfrancis.com

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | Typically -8 to -10 | Nucleophilic character, electron-donating |

| LUMO | Typically 0 to 2 | Electrophilic character, electron-accepting |

| HOMO-LUMO Gap | Typically 8 to 12 | Indicator of chemical reactivity |

Molecular Mechanics (MM) and Molecular Dynamics Simulations for Complex Systems

While DFT provides high accuracy for smaller systems, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying larger, more complex systems or for sampling conformational space over longer timescales. taltech.ee

MM methods use classical force fields to model the potential energy of a molecule as a function of its atomic coordinates. taltech.ee This approach is computationally much faster than DFT, making it ideal for initial conformational searches of flexible molecules like Hepta-4,6-dien-1-ol. chemrxiv.orgcore.ac.uk

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system, allowing the molecule's dynamic behavior to be simulated over time. This can be particularly useful for understanding how Hepta-4,6-dien-1-ol might interact with other molecules, such as in a solvent or at the active site of an enzyme. MD simulations can reveal important information about the flexibility of the molecule and the time-averaged properties of the system.

Computational Approaches to Understand Structure-Reactivity Relationships

By combining the various computational methods described above, a comprehensive understanding of the structure-reactivity relationships for Hepta-4,6-dien-1-ol can be achieved. For example, by systematically modifying the structure of Hepta-4,6-dien-1-ol (e.g., by adding substituents) and then calculating properties like the FMO energies or the activation barriers for specific reactions, quantitative structure-activity relationships (QSAR) can be developed. researchgate.net

These computational models can help to explain experimental observations and to predict the properties and reactivity of new, related compounds. researchgate.net For instance, understanding how the position and nature of substituents affect the electronic properties of the diene system can guide the design of new molecules with tailored reactivity for applications in organic synthesis or materials science. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Hepta-4,6-dien-1-ol as a Precursor in Natural Product Synthesis

Hepta-4,6-dien-1-ol and its derivatives serve as key intermediates in the stereoselective synthesis of various natural products. The conjugated diene moiety is a strategic feature for building carbon backbones through pericyclic reactions, while the terminal hydroxyl group provides a reactive handle for chain extension or functional group manipulation.

Detailed research findings indicate its utility in constructing complex molecules. For instance, the structurally related (4E)-hepta-4,6-dien-1-ol is used as a starting material in the synthesis of (E)-6,8-nonadienol, demonstrating a straightforward chain extension reaction. molaid.com Furthermore, the core structure of hepta-4,6-diene is evident in more complex natural products. A notable example is the synthesis of (R)(−)(4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol, a naturally occurring linear nonphenolic diarylheptanoid. tubitak.gov.tr This synthesis highlights the importance of the heptadienol scaffold in creating compounds with potential biological activities, as the synthesized diarylheptanoids exhibited antimicrobial properties. tubitak.gov.tr

The strategic importance of this structural motif is also apparent in the synthesis of insect pheromones. The pheromone components of the cocoa pod borer moth, which include (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and its (4E,6E,10Z) isomer, contain a conjugated diene system directly analogous to that in hepta-4,6-dien-1-ol. rsc.org The synthesis of these pheromones relies on the stereoselective formation of this diene system, often through methods like Sonogashira coupling followed by stereoselective hydrogenation, underscoring the value of precursors containing this core structure. rsc.org These examples collectively demonstrate that heptadienols are not just simple synthons but crucial precursors for accessing complex and biologically relevant natural products. solubilityofthings.comontosight.ai

| Precursor/Core Structure | Synthetic Target | Significance of Target |

| (4E)-Hepta-4,6-dien-1-ol | (E)-6,8-Nonadienol | Building block for larger molecules molaid.com |

| Alnustone (a diarylheptanoid) | (R)(−)(4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol | Natural product with antimicrobial activity tubitak.gov.tr |

| (E)-5-Bromopent-4-en-1-ol | (4E,6Z/E,10Z)-Hexadeca-4,6,10-trien-1-ol | Insect pheromone components rsc.org |

Design and Synthesis of Complex Polycyclic Architectures

The conjugated diene system within hepta-4,6-dien-1-ol is ideally suited for participating in cycloaddition reactions, which are among the most powerful tools in organic chemistry for the construction of cyclic and polycyclic molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is particularly significant in this context. ontosight.airsc.org

The reaction between a conjugated diene, such as hepta-4,6-dien-1-ol, and a suitable dienophile can rapidly generate a six-membered ring with a high degree of stereochemical control. ontosight.ai This strategy is a cornerstone for synthesizing complex polycyclic natural products. rsc.org The hydroxyl group in hepta-4,6-dien-1-ol can direct the stereochemical outcome of the cycloaddition or serve as an attachment point for the dienophile in intramolecular variants of the reaction.

Research on related spiro[2.4]hepta-4,6-diene systems provides a clear illustration of this principle. These compounds undergo Diels-Alder reactions with various dienophiles, such as maleic anhydride, to provide straightforward access to spiro tricyclic polyoxygenated compounds. researchgate.netresearchgate.net These reactions are pivotal for creating complex frameworks from relatively simple starting materials. researchgate.net Additionally, other cycloaddition pathways are available. For example, 1,6-heptadienes can undergo intramolecular [2+2] photocycloaddition reactions to yield bicyclo[3.2.0]heptanes, demonstrating an alternative route to fused ring systems. acs.org The versatility of the diene functionality in forming diverse ring structures makes hepta-4,6-dien-1-ol a valuable precursor in the design of intricate polycyclic architectures. researchgate.netresearchgate.net

| Reaction Type | Reactant(s) | Resulting Architecture | Research Context |

| Diels-Alder [4+2] Cycloaddition | Diene + Dienophile | Substituted Cyclohexene | Foundational for polycyclic synthesis ontosight.airsc.org |

| Diels-Alder [4+2] Cycloaddition | Spiro[2.4]hepta-4,6-diene + Maleic Anhydride | Spiro Tricyclic Polyoxygenated Compound | Synthesis of complex oxygenated frameworks researchgate.netresearchgate.net |

| [2+2] Photocycloaddition | 1,6-Heptadienes | Bicyclo[3.2.0]heptanes | Alternative route to fused bicyclic systems acs.org |

Role of Heptadienols in Polymer Chemistry and Material Development

The dual functionality of hepta-4,6-dien-1-ol presents significant opportunities in polymer chemistry and the development of advanced materials. solubilityofthings.comontosight.ai The primary alcohol can participate in condensation polymerizations to form polyesters or polyethers, while the conjugated diene system can be polymerized through addition reactions. This allows for the creation of polymers with tailored properties, such as cross-linked networks or functional backbones.

Heptadienols are recognized for their potential application as monomers for specialized polymers. smolecule.comlookchem.com The presence of both a hydroxyl group and polymerizable double bonds allows for the synthesis of functional polymers where, for example, the hydroxyl group remains available for post-polymerization modification. This could be used to attach other molecules or to influence the material's bulk properties, such as hydrophilicity or adhesion.

The development of novel polymeric materials often relies on monomers that impart specific functionalities. For instance, in the field of smart materials, monomers are chosen to create polymers that respond to external stimuli. Research into thermochromic materials often involves the emulsion polymerization of functional monomers like acrylates to create polymers that change properties with temperature. mdpi.com Similarly, the development of polymer acceptors for organic photovoltaic cells involves incorporating electron-deficient groups into polymer backbones to induce n-type characteristics. mdpi.com Hepta-4,6-dien-1-ol, with its reactive diene and hydroxyl group, could potentially be integrated into such advanced material systems, contributing to the development of responsive or electronically active polymers. Furthermore, there is growing interest in metastable polymers that can undergo rapid depolymerization for applications like on-demand release or transient materials, a field where functional monomers play a crucial role. illinois.edu

Development of Chemically Modified Nucleosides and Heterocycles

The synthesis of modified nucleosides is crucial for the development of antiviral and anticancer agents, as well as for tools used in molecular biology. frontiersin.orgumontpellier.fr Hepta-4,6-dien-1-ol can serve as a versatile scaffold for creating these complex molecules. Its alcohol functionality can be used to connect to the sugar moiety of a nucleoside, while the diene portion can be transformed into or used to construct various heterocyclic systems.

One area of application is in the synthesis of ethenonucleosides, which are derivatives containing an additional fused heterocyclic ring. frontiersin.org These are often formed by the reaction of a nucleoside with a bifunctional reagent. The carbon backbone of hepta-4,6-dien-1-ol could be chemically elaborated to form such a bifunctional reagent, enabling the synthesis of novel nucleoside analogues. The development of linkers for modifying the 2'-position of nucleosides is another active area of research where a molecule with the structure of heptadienol could be employed after suitable functionalization. umontpellier.fr

Moreover, the diene itself is a powerful tool for synthesizing heterocycles through hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. This allows for the direct construction of six-membered heterocyclic rings. Research has shown that derivatives of spiro[2.4]hepta-4,6-diene can undergo rearrangements and cycloadditions to form novel, complex heterocyclic structures, such as those containing a cyclopenta[b]cyclopropa[c]furan core. researchgate.net A derivative of hepta-4,6-dien-1-ol, (4E)-hepta-4,6-dienylphosphinic chloride, has been used in an intramolecular cycloaddition to produce a unique phosphorus-containing heterocyclic compound. lookchem.com These examples underscore the potential of the hepta-4,6-dien-1-ol framework in constructing the diverse heterocyclic and modified nucleoside structures vital to medicinal chemistry and chemical biology. researchgate.net

Methodological Innovations and Challenges in Heptadienol Research

Optimization Strategies for Synthetic Yields and Selectivity

Achieving high yields and stereoselectivity in the synthesis of hepta-4,6-dien-1-ol is a primary objective for its practical application. Modern optimization strategies are moving beyond traditional one-variable-at-a-time approaches to more sophisticated, statistically grounded methods.

Design of Experiments (DoE) is a powerful statistical tool for process optimization that allows for the simultaneous variation of multiple factors to efficiently screen the reaction space for optimal conditions. mt.commt.com This method is advantageous in chemical development as it can lead to a better understanding of the process in less time and with fewer experiments compared to traditional methods. mt.comrsc.orgresearchgate.net

Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques that utilizes data from DoE to model and analyze problems where a response of interest is influenced by several variables. researchgate.netresearchgate.net The primary goal of RSM is to optimize this response. kashanu.ac.ir A second-order polynomial model is often used to describe the relationship between the reaction parameters and the product yield. researchgate.net For the synthesis of hepta-4,6-dien-1-ol, key variables could include temperature, reaction time, catalyst concentration, and the molar ratio of reactants.

For instance, in a hypothetical optimization for the synthesis of a dienol like hepta-4,6-dien-1-ol, a Box-Behnken Design (BBD) or Central Composite Design (CCD) could be employed. kashanu.ac.irekb.eg The interaction between variables such as temperature and catalyst amount can be visualized using 3D response surface plots, which help in identifying the optimal conditions for maximizing yield and selectivity. researchgate.netacs.org

Interactive Data Table: Hypothetical RSM Data for Dienol Synthesis Optimization

| Run | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) | Selectivity (E/Z) |

| 1 | 60 | 1 | 4 | 65 | 80:20 |

| 2 | 80 | 1 | 4 | 75 | 75:25 |

| 3 | 60 | 3 | 4 | 82 | 90:10 |

| 4 | 80 | 3 | 4 | 88 | 88:12 |

| 5 | 60 | 1 | 8 | 70 | 82:18 |

| 6 | 80 | 1 | 8 | 78 | 77:23 |

| 7 | 60 | 3 | 8 | 85 | 92:8 |

| 8 | 80 | 3 | 8 | 92 | 91:9 |

| 9 | 70 | 2 | 6 | 95 | 94:6 |

| 10 | 70 | 2 | 6 | 94 | 95:5 |

This table represents hypothetical data to illustrate how RSM can map the relationship between reaction variables and outcomes.

Machine learning (ML) is emerging as a transformative tool in chemistry for predicting molecular properties and reaction outcomes. researchgate.net For stereoselective reactions, where understanding the factors that control the formation of one stereoisomer over another is crucial, ML offers a path to quantitative prediction that has been difficult to achieve with traditional qualitative models based on steric and electronic effects. researchgate.netarxiv.orgarxiv.org

While most academic and industrial asymmetric catalysis still relies on trial-and-error, ML models like Random Forest, Support Vector Regression, and LASSO can be trained on large datasets of reactions to predict outcomes such as yield and enantioselectivity for new transformations. researchgate.netnih.gov For a compound like hepta-4,6-dien-1-ol, synthesizing a specific geometric isomer (e.g., the E,E or E,Z isomer) is critical. An ML model could be developed to predict the stereoselectivity of a given synthesis. This would involve:

Data Collection: Assembling a large dataset of similar dienol syntheses, including information on catalysts, ligands, solvents, temperatures, and the resulting isomer ratios.

Feature Engineering: Converting the chemical structures and reaction conditions into numerical descriptors that the ML model can process.

Model Training: Training an algorithm, such as a composite model that leverages the strengths of different ML techniques, to learn the complex relationship between the input features and the stereochemical outcome. arxiv.orgnih.gov

Such a model could accelerate the discovery of optimal conditions for synthesizing a desired isomer of hepta-4,6-dien-1-ol, significantly reducing the experimental workload.

Analytical Challenges in the Characterization of Complex Mixtures and Isomers

The analysis of hepta-4,6-dien-1-ol is complicated by the potential for multiple isomers, including geometric isomers (E/Z configurations at the double bonds) and positional isomers. The separation and unambiguous identification of these isomers in a mixture is a significant analytical hurdle.

Standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can struggle to differentiate between closely related isomers. labioscientific.com For conjugated dienes, the geometric isomers often have very similar retention times on standard capillary GC columns, leading to overlapping peaks that are difficult to resolve. oup.com While mass spectrometry provides molecular weight information, the fragmentation patterns of isomers can be nearly identical, making definitive identification challenging based on MS data alone. mdpi.com

To overcome these challenges, a multi-technique approach is often necessary.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC has proven effective in separating geometric isomers of conjugated dienyl compounds that co-elute on GC. oup.comwalshmedicalmedia.com

Derivatization: Converting the alcohol to a derivative, such as a 3,5-dinitrobenzoate, can improve chromatographic separation and provide characteristic ions in LC-MS analysis, aiding in identification. oup.com For determining double bond positions in related fatty acids, derivatization to picolinyl esters or DMOX derivatives is a common strategy. mdpi.com

Advanced Separation Techniques: For particularly complex mixtures, more advanced methods like high-resolution ion mobility-mass spectrometry (HRIM-MS) or comprehensive two-dimensional gas chromatography (GCxGC) may be required to achieve the necessary resolution. biocompare.com Electromigration techniques like micellar electrokinetic chromatography (MEKC) have also been successful in separating geometric isomers of dienoic acids. researchgate.net

Interactive Data Table: Analytical Challenges and Solutions for Dienol Isomers

| Challenge | Standard Method Limitation | Advanced Solution(s) | Citation(s) |

| Separation of Geometric Isomers | Co-elution of E/Z isomers on standard GC columns. | Reversed-Phase HPLC, Micellar Electrokinetic Chromatography (MEKC). | oup.com, researchgate.net |

| Identification of Isomers | Similar mass spectra for different isomers in GC-MS. | Derivatization (e.g., benzoates, DMOX), analysis of diagnostic fragment ions. | mdpi.com, oup.com |

| Complex Mixture Analysis | Overlapping peaks from multiple components and isomers. | High-Resolution Ion Mobility-MS (HRIM-MS), Comprehensive 2D-GC (GCxGC). | biocompare.com |

| Quantification of Trace Isomers | Interference from major components or matrix effects. | Second derivative UV detection in HPLC to enhance specificity for conjugated dienes. | aocs.org |

Discrepancies between Computational and Experimental Observations: Reconciliation Strategies

Computational chemistry, particularly using Density Functional Theory (DFT), is a valuable tool for predicting molecular properties like structure, stability, and NMR chemical shifts. techscience.com However, for flexible molecules such as hepta-4,6-dien-1-ol, which can exist in numerous conformations, significant discrepancies can arise between calculated and experimental data. rsc.orgresearchgate.net

These discrepancies can stem from several sources:

Model Inadequacies: The chosen level of theory or basis set in the calculation may not be sufficient to accurately capture the subtle electronic and steric effects. techscience.com

Environmental Effects: Calculations are often performed on a single molecule in a vacuum (0 K), failing to account for intermolecular interactions, solvent effects, and thermal motion present in the actual experiment. researchgate.netiucr.org

Conformational Averaging: The experimental data (e.g., NMR spectra) represents an average over all populated conformations, whereas a simple calculation might only consider the lowest energy conformer. rsc.org

When discrepancies occur, reconciliation strategies are employed:

Refining the Computational Model: This can involve using more advanced DFT functionals, larger basis sets, or explicitly modeling solvent molecules. For flexible molecules, performing molecular dynamics (MD) simulations to generate a conformational ensemble, and then calculating the property as a Boltzmann-weighted average across that ensemble, can provide results that better match experimental observations. rsc.orgnih.gov

Data Reconciliation (Statistical Approach): In a different context, data reconciliation refers to a set of statistical techniques used in process engineering. This method uses a process model with known constraints (e.g., atomic or mass balances) to adjust raw measurement data, reducing the impact of random errors and detecting gross errors. acs.orgmdpi.comchalmers.se This ensures the data is consistent and reliable, which is a prerequisite for comparing it against theoretical predictions. unimi.it

Re-evaluation of Experimental Data: Discrepancies may prompt a more critical look at the experimental results to identify potential sources of error, unaccounted-for side products, or degradation.

Future Directions in Heptadienol Chemistry and its Interdisciplinary Impact

The chemistry of hepta-4,6-dien-1-ol and related functionalized dienes is poised for significant growth, with potential impacts across multiple scientific disciplines.

Advanced Organic Synthesis: The conjugated diene system makes hepta-4,6-dien-1-ol a valuable building block for complex molecular architectures, particularly through cycloaddition reactions like the Diels-Alder. ontosight.aiacs.org Future work will likely focus on developing highly stereoselective synthetic routes, guided by the optimization and predictive methodologies discussed previously, to access precursors for pharmaceuticals and natural products. researchgate.net

Materials Science: Functionalized polymers are crucial building blocks for modern soft materials. researchgate.net With both a reactive diene moiety and a hydroxyl group, hepta-4,6-dien-1-ol is an attractive monomer for creating end-functionalized polymers. mdpi.com The diene can participate in polymerization or cross-linking, while the hydroxyl group offers a site for further modification. This could lead to the development of new materials with tailored properties for applications in coatings, adhesives, or advanced composites. case.eduinnovationnewsnetwork.com

Biomedical and Pharmaceutical Research: While the specific biological activity of hepta-4,6-dien-1-ol is not extensively documented, related compounds like other dienols and dienals are known to have antimicrobial and anti-inflammatory properties. ontosight.ai Its structural motifs are found in various natural products and active pharmaceutical ingredients. Future research could involve synthesizing a library of hepta-4,6-dien-1-ol derivatives and screening them for biological activity, potentially uncovering new therapeutic leads.

The continued integration of computational chemistry, machine learning, and advanced analytical techniques will be essential to unlock the full potential of this versatile chemical compound.

Q & A

Q. What are the common synthetic routes for preparing Hepta-4,6-dien-1-ol and its derivatives?

Hepta-4,6-dien-1-ol derivatives are typically synthesized via olefin cross-metathesis using Hoveyda-Grubbs catalysts. For example:

- (E)-6-methylhepta-4,6-dien-1-ol is synthesized by reacting ethynyltrimethylsilane with pent-4-en-1-ol in dichloroethane at 60°C, followed by purification via flash chromatography (10–40% Et₂O in pentane) .

- (E)-6-(trimethylsilyl)hepta-4,6-dien-1-ol is obtained with 83% yield using similar conditions, highlighting the role of silicon substituents in stabilizing the diene system .

Methodological Tip : Optimize reaction time and catalyst loading to reduce side products like oligomers.

Q. How can the purity and structure of Hepta-4,6-dien-1-ol derivatives be validated experimentally?

- Nuclear Magnetic Resonance (NMR) : Compare ¹H and ¹³C spectra with literature data (e.g., δ ~5.3–5.8 ppm for conjugated diene protons) .

- Chromatography : Use HPLC or GC-MS to confirm purity and retention times, especially for stereoisomers .

- Elemental Analysis : Validate molecular formulas for novel derivatives .

Advanced Research Questions

Q. What strategies improve stereoselectivity in the synthesis of Hepta-4,6-dien-1-ol isomers?

- Substrate Control : Use chiral auxiliaries or enantiopure starting materials (e.g., (R)-configured aldehydes) to induce asymmetry during cross-metathesis .

- Catalyst Tuning : Replace Hoveyda-Grubbs with Z-selective catalysts to favor specific E/Z configurations .

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance stereocontrol in cycloaddition reactions involving dienes .

Q. How do computational methods aid in predicting the reactivity of Hepta-4,6-dien-1-ol in cycloadditions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions .

- Molecular Docking : Analyze binding interactions of Hepta-4,6-dien-1-ol derivatives (e.g., 1,7-diphenyl variants) with biological targets like SARS-CoV-2 Mpro protease .

Q. How can contradictory NMR data for Hepta-4,6-dien-1-ol derivatives be resolved?

Q. What are the challenges in characterizing thermally labile Hepta-4,6-dien-1-ol derivatives?

- Low-Temperature Techniques : Use cryogenic probes for NMR or cold-trapping in GC-MS to prevent decomposition .

- Alternative Ionization : Employ soft ionization methods (e.g., ESI-MS) instead of electron impact to avoid fragmentation .

Data Contradiction Analysis

Q. Why do reported yields for Hepta-4,6-dien-1-ol syntheses vary widely (31–83%)?

Q. How does steric hindrance from substituents (e.g., trimethylsilyl groups) affect reaction outcomes?

- Steric Shielding : Bulky groups like −Si(CH₃)₃ stabilize transition states in cycloadditions, increasing regioselectivity .

- Electronic Effects : Electron-withdrawing substituents reduce diene reactivity in electrophilic additions .

Methodological Recommendations

- Synthesis : Prioritize Grubbs-type catalysts for scalability and reproducibility .

- Characterization : Combine NMR, MS, and X-ray crystallography (where applicable) for unambiguous structural assignment .

- Computational Modeling : Validate synthetic pathways using Gaussian or ORCA software to minimize trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.